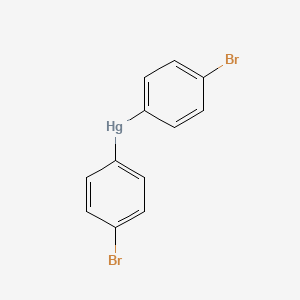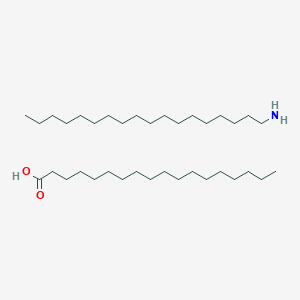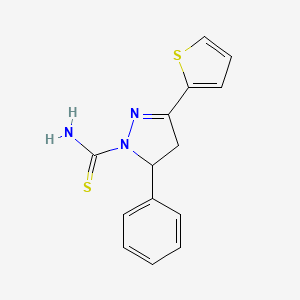
4'-Chloro-1-hydroxy-2'-nitro-2-naphthanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Chloro-1-hydroxy-2’-nitro-2-naphthanilide is an organic compound with the molecular formula C17H11ClN2O4 and a molecular weight of 342.741 . This compound is known for its unique structural properties, which include a chloro group, a hydroxy group, and a nitro group attached to a naphthalene ring system. It is often used in various chemical and industrial applications due to its reactivity and stability.
Métodos De Preparación
The synthesis of 4’-Chloro-1-hydroxy-2’-nitro-2-naphthanilide typically involves the nitration of 4’-chloro-1-hydroxy-2-naphthanilide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process involves careful control of temperature and reaction time to ensure the selective nitration at the desired position on the naphthalene ring .
Industrial production methods may involve large-scale nitration processes with optimized conditions to maximize yield and purity. These methods often include purification steps such as recrystallization to obtain the final product in a highly pure form.
Análisis De Reacciones Químicas
4’-Chloro-1-hydroxy-2’-nitro-2-naphthanilide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include hydrogen gas, metal catalysts, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4’-Chloro-1-hydroxy-2’-nitro-2-naphthanilide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4’-Chloro-1-hydroxy-2’-nitro-2-naphthanilide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxy group can form hydrogen bonds with target molecules, enhancing its binding affinity. The chloro group can participate in electrophilic aromatic substitution reactions, modifying the compound’s reactivity and interaction with other molecules .
Comparación Con Compuestos Similares
4’-Chloro-1-hydroxy-2’-nitro-2-naphthanilide can be compared with other similar compounds, such as:
- 2’-Chloro-1-hydroxy-4’-nitro-2-naphthanilide
- 4-Chloro-1-hydroxy-4’-nitro-2-naphthanilide
- 4-Chloro-1-hydroxy-3’-nitro-2-naphthanilide
These compounds share similar structural features but differ in the position of the chloro, hydroxy, and nitro groups on the naphthalene ring. The unique positioning of these groups in 4’-Chloro-1-hydroxy-2’-nitro-2-naphthanilide contributes to its distinct reactivity and applications .
Propiedades
Número CAS |
68352-29-4 |
|---|---|
Fórmula molecular |
C17H11ClN2O4 |
Peso molecular |
342.7 g/mol |
Nombre IUPAC |
N-(4-chloro-2-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C17H11ClN2O4/c18-11-6-8-14(15(9-11)20(23)24)19-17(22)13-7-5-10-3-1-2-4-12(10)16(13)21/h1-9,21H,(H,19,22) |
Clave InChI |
VYLPTAIYPFRUCX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NC3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(1S)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.01,13.02,7]heptadeca-2(7),12,14-trien-4-one](/img/structure/B11957967.png)




![2-(1H-indol-3-yl)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11957990.png)


